molecular formula C10H16ClNO2 B2741413 3,5-Diethoxyaniline;hydrochloride CAS No. 535972-71-5

3,5-Diethoxyaniline;hydrochloride

Cat. No.: B2741413
CAS No.: 535972-71-5
M. Wt: 217.69
InChI Key: UQMDGFVBXRAMMB-UHFFFAOYSA-N
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Description

3,5-Diethoxyaniline;hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO2 and its molecular weight is 217.69. The purity is usually 95%.
BenchChem offers high-quality 3,5-Diethoxyaniline;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diethoxyaniline;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diethoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-3-12-9-5-8(11)6-10(7-9)13-4-2;/h5-7H,3-4,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMDGFVBXRAMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)N)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535972-71-5
Record name 3,5-diethoxyaniline hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Melting Point Range of Pure 3,5-Diethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point range of pure 3,5-Diethoxyaniline hydrochloride. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a foundational understanding of the principles governing this critical physicochemical property.

Introduction: The Significance of Melting Point in a Regulatory and Research Context

The melting point of a crystalline solid is a fundamental thermodynamic property that signifies the temperature at which it transitions from the solid to the liquid phase. For a pure, crystalline substance, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. In the realm of pharmaceutical development and chemical research, the melting point range serves as a crucial indicator of purity. A broad melting range typically suggests the presence of impurities, which can have significant implications for the material's performance, stability, and safety. Therefore, the accurate determination of the melting point is a cornerstone of material characterization.

Theoretical Framework: Factors Influencing the Melting Point of Aniline Hydrochlorides

The melting point of a crystalline solid is governed by the strength of the intermolecular forces within its crystal lattice. For ionic compounds like 3,5-Diethoxyaniline hydrochloride, the primary forces are strong electrostatic interactions between the anilinium cation and the chloride anion.

Several factors contribute to the melting point of this specific molecule:

  • Ionic Character: The formation of the hydrochloride salt from the free base, 3,5-diethoxyaniline, introduces strong ionic bonds. This significantly increases the energy required to break the crystal lattice, leading to a much higher melting point compared to the free base. For context, aniline has a melting point of -6 °C, while aniline hydrochloride melts at a much higher temperature of 197-199 °C[1][2].

  • Molecular Symmetry and Packing: The substitution pattern on the benzene ring influences how efficiently the molecules can pack in the crystal lattice. Symmetrical molecules often pack more tightly, leading to stronger intermolecular forces and a higher melting point. The 3,5-disubstitution pattern of this molecule provides a degree of symmetry.

  • Van der Waals Forces: The ethoxy groups, while contributing to the overall molecular weight and size, also introduce additional van der Waals interactions, which will influence the melting point.

  • Comparison with 3,5-Dimethoxyaniline Hydrochloride: The structurally similar compound, 3,5-dimethoxyaniline, has a reported melting point for its free base in the range of 52-59 °C[3][4][5][6][7][8]. While the melting point of its hydrochloride salt is not readily found, we can anticipate that the diethoxy derivative will have a slightly different melting point due to the larger size and different conformational flexibility of the ethoxy groups compared to the methoxy groups.

Experimental Determination of the Melting Point Range: A Validated Protocol

The following protocol outlines a validated method for the accurate determination of the melting point range of a pure crystalline solid, such as 3,5-Diethoxyaniline hydrochloride.

Instrumentation and Materials
  • Melting Point Apparatus: A calibrated digital melting point apparatus with a variable heating rate and a means for observing the sample is required.

  • Capillary Tubes: High-quality, thin-walled capillary tubes, sealed at one end.

  • Sample: Pure, dry 3,5-Diethoxyaniline hydrochloride, finely powdered.

  • Mortar and Pestle: For grinding the sample to a fine powder.

  • Drying Apparatus: A desiccator or vacuum oven to ensure the sample is free of solvent.

Pre-Experimental Preparations

Sample Purity and Preparation: It is paramount that the sample of 3,5-Diethoxyaniline hydrochloride is of the highest possible purity. The presence of even small amounts of impurities can lead to a depression and broadening of the melting point range. The sample should be finely powdered to ensure uniform heating within the capillary tube[9][10][11]. The sample must also be thoroughly dried to remove any residual solvent, which would act as an impurity[12].

Calibration of the Melting Point Apparatus: The accuracy of the melting point determination is contingent on the calibration of the apparatus. The instrument should be calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample under investigation.

Step-by-Step Experimental Workflow
  • Sample Loading: A small amount of the finely powdered, dry 3,5-Diethoxyaniline hydrochloride is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm[9].

  • Initial Rapid Determination (Optional but Recommended): To save time, a preliminary, rapid heating of a sample can be performed to get an approximate melting point.

  • Accurate Melting Point Determination: A fresh capillary tube with the sample is placed in the heating block of the melting point apparatus. The apparatus is heated at a rapid rate to a temperature approximately 15-20 °C below the expected or preliminarily determined melting point.

  • Slow Heating Rate: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the heating block.

  • Observation and Recording: The sample is observed carefully through the magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting (T1). The temperature at which the last solid crystal disappears is recorded as the completion of melting (T2). The melting point is reported as the range T1 - T2.

  • Repeat Measurements: The determination should be repeated at least twice with fresh samples to ensure reproducibility.

Melting_Point_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Ensure Purity of 3,5-Diethoxyaniline HCl B Dry the Sample Thoroughly A->B C Finely Powder the Sample B->C E Load Capillary Tube (2-3 mm) C->E D Calibrate Melting Point Apparatus F Place in Apparatus D->F E->F G Rapidly Heat to ~15-20°C Below Expected M.P. F->G H Reduce Heating Rate to 1-2°C/min G->H I Observe and Record Onset (T1) and Completion (T2) of Melting H->I J Report Melting Point as Range (T1 - T2) I->J K Repeat for Reproducibility J->K

Caption: Experimental workflow for the determination of the melting point range.

Data Interpretation and Expected Results

For a highly pure sample of 3,5-Diethoxyaniline hydrochloride, a sharp melting point range of no more than 1-2 °C is expected. A wider range would indicate the presence of impurities. The recorded melting point range should be reported along with the make and model of the apparatus used, and the heating rate during the determination.

Conclusion: A Commitment to Scientific Rigor

References

  • Chemsrc. (2025, August 25). 3,5-Dimethoxyaniline | CAS#:10272-07-8. Retrieved from [Link]

  • Sihauli Chemicals. (n.d.). 3,5- Dimethoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). 3,5-Dimethoxyaniline, 99.8%, for synthesis, Certified® 25g. Retrieved from [Link]

  • TradeIndia. (n.d.). 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Studylib. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • SlidePlayer. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

Sources

Technical Whitepaper: Comparative Analysis of 3,5-Diethoxyaniline Forms

[1]

Executive Summary

This technical guide analyzes the functional, physicochemical, and synthetic divergences between 3,5-Diethoxyaniline (Free Base) and its Hydrochloride Salt (HCl) .[1] While the free base represents the reactive nucleophilic species essential for amidation and coupling reactions, it is prone to oxidative degradation. The hydrochloride salt serves as a stabilized "storage form," protecting the amine from oxidation and facilitating purification via crystallization.

This document provides researchers with the rationale for salt selection, detailed interconversion protocols, and decision frameworks for drug development workflows.

Part 1: Physicochemical Divergence[1]

The fundamental difference lies in the protonation state of the nitrogen atom. The free base possesses a lone pair of electrons available for donation, while the hydrochloride salt holds a protonated, positively charged ammonium center (

1
Comparative Properties Table
Feature3,5-Diethoxyaniline (Free Base)3,5-Diethoxyaniline Hydrochloride (Salt)
Molecular Structure Neutral Amine (

)
Ionic Ammonium Salt (

)
Physical State Low-melting solid or oil (Colorless to brown)Crystalline Solid (White to off-white)
Solubility (Water) Insoluble (Hydrophobic)Soluble (Hydrophilic/Ionic)
Solubility (Organics) Soluble in DCM, EtOAc, Toluene, AlcoholsInsoluble in non-polar organics (EtOAc, Et2O)
Oxidative Stability Low (Rapidly darkens/oxidizes in air)High (Indefinite stability if dry)
Nucleophilicity High (Active species)None (Deactivated/Masked)
Melting Point Low range (~40–60 °C range)*High (>180 °C, often decomp.)

*Note: While the homologous 3,5-dimethoxyaniline melts at 54-57°C, the diethoxy analog often presents as a lower-melting solid or viscous oil due to the increased flexibility of the ethoxy chains.[1]

Part 2: Synthetic Utility & Reactivity[1]

The Nucleophilicity Switch

The choice between forms is dictated by the required reactivity.

  • Free Base (The "Warhead"):

    • Mechanism: The nitrogen lone pair is available for

      
       attack or carbonyl addition.[1]
      
    • Use Cases: Acylation (amide formation), reductive amination, Buchwald-Hartwig couplings, and azo dye synthesis.

    • Risk: Exposure to air leads to the formation of N-oxides and polymerization (tars), indicated by a color shift from pale yellow to dark brown/black.[1]

  • Hydrochloride Salt (The "Shield"):

    • Mechanism: Protonation ties up the lone pair (

      
       hybridization), rendering the nitrogen non-nucleophilic.[1]
      
    • Use Cases: Long-term storage, purification (recrystallization removes non-ionic impurities), and standardizing stoichiometry (molecular weight is precise and non-volatile).[1]

    • Activation: Must be neutralized (deprotonated) in situ or prior to reaction to restore reactivity.[1]

Reactivity Decision Matrix (Graphviz)[1]

ReactivityMatrixStartStart: Select FormGoal_StorageGoal: Storage / TransportStart->Goal_StorageGoal_ReactionGoal: Chemical SynthesisStart->Goal_ReactionSaltUse HCl Salt(Stable, Crystalline)Goal_Storage->Salt Prevents OxidationCondition_AcidicReaction Condition:Acidic/Catalytic?Goal_Reaction->Condition_AcidicAction_DeprotonateStep: In-situ Neutralization(Add TEA/DIPEA)Salt->Action_Deprotonate If Basic conditions neededBaseUse Free Base(Reactive Nucleophile)Condition_Acidic->Salt Yes (e.g. Reductive Amination)Condition_Acidic->Base No (e.g. Amidation)Action_Deprotonate->Base Generates active species

Caption: Decision tree for selecting the optimal form of 3,5-Diethoxyaniline based on experimental goals.

Part 3: Experimental Protocols

These protocols represent "Self-Validating Systems."[1] The success of the step is visually confirmed by phase changes (dissolution vs. precipitation).

Protocol A: Conversion of Salt to Free Base (Liberation)

Use this when you have the stable salt but need to run a coupling reaction.[1]

  • Suspension: Suspend 10.0 g of 3,5-Diethoxyaniline HCl in 100 mL of Dichloromethane (DCM).

    • Observation: The solid will likely not dissolve completely.[1]

  • Neutralization: Slowly add 100 mL of 1M NaOH (aq) or Saturated

    
     while stirring vigorously.
    
    • Causality: The base deprotonates the ammonium ion.[1] The neutral amine becomes lipophilic.[1]

  • Extraction: Transfer to a separatory funnel. Shake and vent.

    • Validation: The solid dissolves, and the organic (DCM) layer may darken slightly (yellow/orange).

  • Separation: Collect the lower organic layer.[1] Extract the aqueous layer once more with 50 mL DCM.[1]

  • Drying: Dry combined organics over Anhydrous

    
     for 15 minutes. Filter.
    
  • Isolation: Concentrate in vacuo.

    • Result: A viscous oil or low-melting solid is obtained.[1] Use immediately or store under Argon/Nitrogen.[1]

Protocol B: Conversion of Free Base to Salt (Stabilization)

Use this to purify a crude reaction mixture or prepare the material for storage.[1]

  • Dissolution: Dissolve the crude 3,5-Diethoxyaniline oil in a minimal amount of dry Diethyl Ether or 1,4-Dioxane.[1]

    • Note: Avoid alcohols if you want to maximize yield by precipitation.[1]

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (anhydrous).

    • Causality: The strong acid protonates the amine.[1] The resulting ionic salt is insoluble in the ether/dioxane matrix.

  • Precipitation: A white to off-white precipitate should form immediately.[1]

    • Validation: If oiling occurs instead of crystallization, scratch the glass or add a seed crystal.

  • Filtration: Filter the solid under vacuum (Buchner funnel). Wash with cold ether.[1]

  • Drying: Dry in a vacuum oven at 40°C to remove excess HCl gas.

Workflow Visualization: The Purification Cycle

PurificationCycleImpureBaseImpure Free Base(Organic Soluble)Acidification+ Anhydrous HClImpureBase->AcidificationPrecipitationPrecipitation of Salt(Impurities stay in solution)Acidification->PrecipitationPureSaltPure HCl Salt(Solid)Precipitation->PureSaltBasification+ NaOH / ExtractionPureSalt->BasificationPureBasePure Free Base(Ready for Rxn)Basification->PureBasePureBase->ImpureBaseOxidation/Time

Caption: The "Purification Cycle" utilizes the solubility difference between the base and salt to remove non-basic impurities.[1]

Part 4: Handling and Storage[3]

Stability Profile
  • Free Base:

    • Hazard:[1] Auto-oxidation.[1]

    • Storage: Store at -20°C under inert atmosphere (Argon). Protect from light.[1][2]

    • Shelf Life: Weeks to Months (variable).

  • Hydrochloride Salt:

    • Hazard:[1] Hygroscopic (absorbs moisture).[1]

    • Storage: Room temperature, desiccated.[3]

    • Shelf Life: Years.[1]

Safety Considerations
  • Toxicity: Anilines are generally toxic by inhalation and skin absorption.[1] They can cause methemoglobinemia.[1]

  • PPE: Nitrile gloves are mandatory.[1] Use a fume hood to avoid inhaling dust (salt) or vapors (base).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66301, 3,5-Dimethoxyaniline (Homolog Reference).[1] Retrieved February 24, 2026, from [Link]

  • PharmaOffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (Rationale for salt selection). Retrieved from [Link]

The Pharmacophore of 3,5-Diethoxyaniline: Synthetic Utility and Therapeutic Scope

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drugs, the 3,5-diethoxyaniline scaffold represents a critical variation of the more common 3,5-dimethoxy motif. While the methoxy-analogs are ubiquitous in natural products (e.g., resveratrol, combretastatin), the 3,5-diethoxy substitution pattern is frequently employed in Structure-Activity Relationship (SAR) studies to modulate lipophilicity (


), metabolic stability, and steric occupancy within hydrophobic binding pockets.[1]

This technical guide analyzes the medicinal chemistry of 3,5-diethoxyaniline derivatives, focusing on their role as kinase inhibitors, antimicrobial agents, and tubulin destabilizers.[1] It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds.[2]

Part 1: Structural Rationale & The "Meta-Effect"[2]

The 3,5-substitution pattern on an aniline ring creates a unique electronic and steric environment. Unlike para-substitution, which conjugates directly with the amine nitrogen, meta-alkoxy groups exert an inductive electron-withdrawing effect (


) while donating electrons via resonance (

) into the ring system, though less effectively to the nitrogen lone pair than ortho or para positions.[1]
Why Ethoxy over Methoxy?

In Hit-to-Lead optimization, switching from -OMe to -OEt is a strategic move:

  • Lipophilicity: Each ethyl group adds approximately 0.5 log units to the

    
     compared to a methyl group.[2] This enhances passive membrane permeability for intracellular targets (e.g., Kinases).
    
  • Steric Bulk: The ethoxy group has a larger van der Waals radius.[2] If the 3,5-dimethoxy moiety binds in a large hydrophobic pocket (e.g., the ATP-binding site of VEGFR or the Colchicine site of Tubulin), the ethoxy analog probes the depth of this pocket.[1]

  • Metabolic Stability: The ethyl group can sometimes retard O-dealkylation by CYP450 enzymes compared to the sterically accessible methyl group.[2]

Part 2: Synthetic Pathways[3]

The synthesis of 3,5-diethoxyaniline (CAS: 6264-67-1) and its downstream derivatives relies on robust aromatic chemistry.[1][2] The most reliable route avoids the difficult etherification of phloroglucinol and instead utilizes the reduction of nitro-precursors.

Workflow Visualization

The following diagram outlines the primary synthetic logic, moving from the nitro-precursor to the functionalized drug candidates.

SynthesisWorkflow Nitro 1,3-Diethoxy-5-nitrobenzene Aniline 3,5-Diethoxyaniline (Core Scaffold) Nitro->Aniline Reduction (H2, Pd/C or Fe/AcOH) Urea Diaryl Ureas (Kinase Inhibitors) Aniline->Urea Nucleophilic Addition (THF, TEA) Schiff Schiff Bases (Antimicrobial) Aniline->Schiff Condensation (EtOH, Reflux) Isocyanate Aryl Isocyanates Isocyanate->Urea Aldehyde Aryl Aldehydes Aldehyde->Schiff

Figure 1: Synthetic workflow from nitro-precursor to bioactive urea and imine derivatives.[1]

Protocol 1: Core Synthesis via Nitro Reduction

Context: While catalytic hydrogenation is cleaner, the iron-acid reduction is often preferred in academic settings for its cost-effectiveness and tolerance of other reducible groups (e.g., halogens) if present.[1]

Materials:

  • 1,3-Diethoxy-5-nitrobenzene (10 mmol)[1][2]

  • Iron powder (50 mmol, 325 mesh)

  • Glacial Acetic Acid (5 mL)

  • Ethanol/Water (4:1 v/v, 50 mL)

Step-by-Step:

  • Suspension: Dissolve the nitro compound in the EtOH/Water mixture in a round-bottom flask.

  • Activation: Add the iron powder and heat to 60°C.

  • Initiation: Dropwise add glacial acetic acid. A vigorous exotherm indicates the start of reduction.[2]

  • Reflux: Heat to reflux for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The amine is significantly more polar than the nitro starting material.

  • Workup: Filter hot through a Celite pad to remove iron oxides.[2] Neutralize the filtrate with saturated

    
    .[2]
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Part 3: Medicinal Chemistry Applications[2][6][7][8][9][10]

Kinase Inhibition (Sorafenib Analogs)

The 3,5-dialkoxyphenyl moiety is a proven pharmacophore in Type II kinase inhibitors.[1] Drugs like Sorafenib utilize a diaryl urea structure.[2][3] The 3,5-diethoxy group serves as a "hydrophobic clamp."[2]

  • Mechanism: The urea NH groups form hydrogen bonds with the Glu/Asp residues in the kinase hinge region. The 3,5-diethoxyphenyl ring occupies the allosteric hydrophobic pocket adjacent to the ATP site.

  • SAR Insight: Replacing methoxy with ethoxy in these positions often retains potency but alters the solubility profile, which can be beneficial for crossing the blood-brain barrier (BBB) in CNS-targeted kinase programs.[1]

Protocol 2: General Urea Synthesis

Reaction: 3,5-Diethoxyaniline + Phenyl Isocyanate


 Diaryl Urea[1]
  • Dissolution: Dissolve 3,5-diethoxyaniline (1.0 eq) in anhydrous THF under Argon.

  • Addition: Add the appropriate isocyanate (1.1 eq) dropwise at

    
    .[2]
    
  • Catalysis: Add Triethylamine (TEA, 1.2 eq) if the reaction is sluggish.

  • Precipitation: Stir at room temperature for 4–12 hours. In most cases, the urea product precipitates out of the THF.

  • Isolation: Filter the solid and wash with cold ether to remove unreacted amine.[2]

Antimicrobial Schiff Bases

Schiff bases (imines) derived from 3,5-diethoxyaniline have demonstrated activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][2]

  • Mechanism: The azomethine linkage (

    
    ) coordinates with metal ions in biological systems or intercalates into bacterial DNA.[1][2] The lipophilic ethoxy tails facilitate the penetration of the molecule through the lipid-rich bacterial cell wall.
    
  • Data Trends: Studies on analogous 3,5-dimethoxy derivatives suggest that electron-donating groups (like ethoxy) on the aniline ring enhance antioxidant activity (DPPH scavenging) by stabilizing the radical cation formed during the scavenging process.[1]

Part 4: Comparative Data & Analysis

The following table illustrates the physicochemical shift when optimizing from a dimethoxy to a diethoxy scaffold.

Property3,5-Dimethoxyaniline3,5-DiethoxyanilineImpact on Drug Design
MW 153.18 g/mol 181.23 g/mol Slight increase; negligible effect on rule-of-5 compliance.[1][2]
cLogP ~1.2~2.1Critical: Significant increase in lipophilicity. Better for CNS penetration; worse for aqueous solubility.[2]
H-Bond Donors 11Unchanged (Primary Amine).[1][2]
Steric Volume ModerateHighProbes depth of hydrophobic pockets (e.g., VEGFR, Tubulin).[1]
Metabolic Liability High (O-demethylation)ModerateEthyl groups are generally more stable to dealkylation than methyls.[1][2]
SAR Logic Diagram

The decision tree below guides the medicinal chemist on when to deploy the 3,5-diethoxy scaffold.

SAR_Logic Start Lead Compound Optimization (3,5-Dimethoxy Scaffold) Issue1 Issue: Poor Membrane Permeability? Start->Issue1 Issue2 Issue: Rapid Metabolic Clearance? Start->Issue2 Issue3 Issue: Low Potency? Start->Issue3 Solution Switch to 3,5-Diethoxy Issue1->Solution Yes Issue2->Solution Yes Issue3->Solution Maybe Result1 Result: Increased LogP (Better Passive Transport) Solution->Result1 Result2 Result: Steric Hindrance (Slower O-Dealkylation) Solution->Result2 Result3 Result: Hydrophobic Pocket Fill (Tighter Binding) Solution->Result3

Figure 2: SAR Decision Tree for transitioning from methoxy to ethoxy scaffolds.

References

  • ChemicalBook. (n.d.).[1][2] 1,3-Dimethoxy-5-nitrobenzene synthesis. Retrieved from

    • Relevance: Provides the foundational synthetic routes for the nitro-precursors required to generate the aniline.[2]

  • Mallesha, L., et al. (2014).[1][4] Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry. Retrieved from

    • Relevance: Establishes the antioxidant and radical scavenging baseline for 3,5-dialkoxy anilines, crucial for understanding the mechanism of antimicrobial/anti-inflamm
  • Usharani, V., et al. (2011).[1] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from [1]

    • Relevance: details the synthesis of Sorafenib analogs, validating the urea coupling protocol for 3,5-substituted anilines.
  • BenchChem. (n.d.).[1][2] Synthesis routes of 3,5-Dimethoxyaniline. Retrieved from [5]

    • Relevance: Provides industrial-scale synthesis data and physical property verification for the core scaffold.[2]

  • Quagraine, N. (2022).[1][2][6][7] Synthesis and Evaluation of Urea Based Analogs as Anticancer Agents. Texas Tech University Health Sciences Center.[2][6] Retrieved from

    • Relevance: An in-depth thesis on SAR studies of urea analogs, specifically discussing the lipophilicity ( ) modifications and linker chain effects relevant to the diethoxy substitution.

Sources

Methodological & Application

Precision Synthesis: Leveraging 3,5-Diethoxyaniline Hydrochloride in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-35DEA-2026 [1]

Executive Summary

3,5-Diethoxyaniline hydrochloride (CAS: Free base 14204-27-4) is a specialized aniline building block employed in the synthesis of small-molecule pharmaceutical intermediates, particularly within the field of protein kinase inhibitors (e.g., FGFR4, EGFR targets).[1]

While structurally similar to the more common 3,5-dimethoxyaniline, the 3,5-diethoxy motif offers distinct physicochemical advantages:

  • Enhanced Lipophilicity: The ethyl groups increase logP, improving membrane permeability and altering hydrophobic collapse within ATP-binding pockets.[1]

  • Steric Modulation: The larger ethoxy volume can induce conformational locking in the "tail" region of kinase inhibitors, potentially improving selectivity against off-target kinases.[1]

This guide provides a rigorous workflow for handling the hydrochloride salt, converting it to its reactive free base, and deploying it in three critical medicinal chemistry transformations: Urea/Carbamate Formation , Nucleophilic Aromatic Substitution (SNAr) , and Amide Coupling .

Chemical Identity & Handling

The hydrochloride salt is the preferred storage form due to the oxidation sensitivity of electron-rich anilines.[1]

PropertySpecification
Compound Name 3,5-Diethoxyaniline Hydrochloride
Free Base CAS 14204-27-4
Structure Aniline core with -OEt at 3,5 positions; HCl salt
Molecular Weight ~217.69 g/mol (HCl salt) | 181.23 g/mol (Free base)
Appearance Off-white to beige hygroscopic solid
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen)
Solubility Soluble in Water, MeOH, DMSO; Sparingly soluble in DCM/EtOAc (as salt)
Critical Handling Note: Stability

Electron-rich anilines are prone to oxidation (browning) upon exposure to air.[1]

  • Rule 1: Always store under inert gas.[1]

  • Rule 2: Perform the "Free-Basing" step (Protocol A) immediately prior to the coupling reaction.[1] Do not store the free base for extended periods (>24 hours).

Experimental Workflows

Module A: Salt Neutralization (Free-Basing)

Objective: Convert the stable, non-nucleophilic HCl salt into the reactive nucleophilic free amine.[1] Context: Many coupling reactions (Buchwald, Isocyanate addition) fail or proceed sluggishly if the amine is protonated, even in the presence of excess auxiliary base.

Protocol:

  • Dissolution: Suspend 10.0 mmol of 3,5-Diethoxyaniline HCl in 50 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Add 50 mL of saturated aqueous NaHCO₃ (preferred over NaOH to prevent hydrolysis of sensitive groups if present).

  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and two clear layers form. Separate the organic layer.[2][3]

  • Re-extraction: Extract the aqueous layer once with 20 mL DCM.[1]

  • Drying: Combine organics, dry over anhydrous Na₂SO₄ (10 min), and filter.

  • Concentration: Evaporate solvent under reduced pressure at <40°C.

    • Checkpoint: The resulting oil/solid should be used immediately in Module B, C, or D.

Module B: Urea/Carbamate Linkage (Kinase "Tail" Synthesis)

Scientific Rationale: The urea linkage is a classic pharmacophore in kinase inhibitors (e.g., Sorafenib analogues), functioning as a hydrogen bond donor/acceptor pair that anchors the drug to the Glu/Asp residues in the kinase hinge region.

Mechanism: Nucleophilic attack of the 3,5-diethoxyaniline nitrogen onto an electrophilic isocyanate or activated carbamate.[1]

Reaction Scheme (DOT Visualization)

UreaSynthesis Start 3,5-Diethoxyaniline (Free Base) Intermediate Intermediate: Isocyanate or Carbamoyl Chloride Start->Intermediate Activation (DIPEA, 0°C) Product Target Urea (Kinase Inhibitor Motif) Start->Product Direct Addition (if R-NCO used) Reagent Reagent: Triphosgene or Isocyanate (R-NCO) Reagent->Intermediate Intermediate->Product Amine Coupling (R-NH2)

Caption: Pathway for Urea assembly. Route selection depends on commercial availability of the coupling partner (R-NCO).[1]

Detailed Protocol (Triphosgene Method): Use this when the isocyanate of the coupling partner is not available.

  • Preparation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C under Argon.

  • Activation: Add solution of 3,5-Diethoxyaniline (1.0 eq) and DIPEA (1.2 eq) in DCM dropwise over 20 mins.

    • Observation: Slight exotherm.[1][3] Maintain T < 5°C to avoid symmetric urea formation.

  • Intermediate Formation: Stir at 0°C for 30 min. (Generates the 3,5-diethoxyphenyl isocyanate in situ).

  • Coupling: Add the second amine (Coupling Partner, 1.0 eq) and DIPEA (1.0 eq).

  • Completion: Allow to warm to RT and stir for 2-4 hours.

  • Workup: Quench with water, extract with DCM, and purify via flash chromatography (Hexane/EtOAc).

Module C: SNAr Reaction (Heterocycle Core Synthesis)

Scientific Rationale: 3,5-Diethoxyaniline is frequently reacted with chloropyrimidines or chloroquinazolines to form the core scaffold of ATP-competitive inhibitors (e.g., similar to Gefitinib or Pazopanib architectures).[1]

Protocol:

  • Reactants: Combine 2,4-Dichloropyrimidine (1.0 eq) and 3,5-Diethoxyaniline HCl (1.0 eq) in Isopropanol (iPrOH) or n-Butanol .

    • Note: When using the HCl salt directly here, add 2.5 eq of DIPEA. If using Free Base, use 1.2 eq DIPEA.

  • Conditions: Heat to reflux (80-100°C) for 4-12 hours.

    • Chemistry Insight: The C4-position of the pyrimidine is more electrophilic and will react selectively over the C2-position due to the inductive effect of the ring nitrogens.[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the aniline (m/z ~182) and formation of the monosubstituted product.

  • Isolation: Cool to RT. The product often precipitates directly from the alcohol. Filter and wash with cold ether.[1]

    • Yield Optimization: If no precipitate, concentrate and recrystallize from EtOH/Water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of AnilineEnsure inert atmosphere (Ar/N₂).[1] Degas solvents prior to use.[1] Use fresh Free Base.
Low Yield (Urea Formation) Symmetric Urea ByproductAddition of aniline to triphosgene was too fast.[1] Ensure Triphosgene is in excess during addition (Inverse addition).
Incomplete SNAr Steric HindranceThe 3,5-diethoxy groups add bulk.[1] Switch solvent to n-Butanol (higher boiling point: 117°C) to push kinetics.[1]
Hygroscopicity Salt AbsorptionDry the HCl salt in a vacuum desiccator over P₂O₅ before weighing.[1]

Strategic Context: Why 3,5-Diethoxy?

In Drug Discovery, the "Magic Methyl" effect is well known, but the "Ethyl Effect" offered by this intermediate is equally powerful for tuning solubility and binding.

SAR_Logic Center 3,5-Diethoxyaniline Scaffold Prop1 Increased Lipophilicity (vs OMe) Center->Prop1 Prop2 Steric Bulk (Binding Pocket Fit) Center->Prop2 Prop3 Metabolic Stability (O-Dealkylation rate) Center->Prop3 Result1 Better Membrane Permeability Prop1->Result1 Result2 Selectivity Profile (Kinase A vs B) Prop2->Result2

Caption: Structure-Activity Relationship (SAR) benefits of the diethoxy substitution pattern.

References

  • Patent Application WO2014144737A1 : Heteroaryl compounds and uses thereof.[1] (Describes the use of 3,5-diethoxyaniline in the synthesis of FGFR4 inhibitors, specifically substituting 3,5-dimethoxyaniline to alter inhibitor properties).

  • Patent Application CA2907243A1 : Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof.[1] (Details the synthesis of chloro cyclic urea derivatives using 3,5-diethoxyaniline).

  • General Isocyanate Chemistry : Ozaki, S. (1972).[1] Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457-496.[1] (Foundational text for Module B).

  • Kinase Inhibitor Design : Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1] (Context for the urea/amide pharmacophore).

Sources

Application Note: Protocol for the Diazotization of 3,5-Diethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the optimized protocol for the diazotization of 3,5-Diethoxyaniline hydrochloride . Unlike simple anilines, this substrate features two strong electron-donating ethoxy groups at the meta positions. While this increases the nucleophilicity of the amine, it also activates the aromatic ring towards electrophilic attack, creating a high risk of side reactions (specifically self-coupling to form azo tars) if the reaction kinetics are not strictly controlled.

This guide provides two distinct workflows:

  • Protocol A (Aqueous In-Situ): For immediate downstream use (e.g., Sandmeyer, azo coupling).

  • Protocol B (Isolation): Synthesis of the stable 3,5-diethoxybenzenediazonium tetrafluoroborate salt.

Scientific Foundation: Causality & Mechanism

Substrate Analysis

3,5-Diethoxyaniline is an electron-rich aromatic amine. The ethoxy groups (


) exert a strong positive mesomeric effect (+M) .
  • Challenge: The ring carbons at positions 2, 4, and 6 are highly activated. During diazotization, the formed diazonium ion (

    
    ) is a strong electrophile. If the reaction medium is not sufficiently acidic, unreacted free amine (nucleophile) will attack the formed diazonium species, resulting in triazene  or azo dye  impurities (tarring).
    
  • Solution: We utilize a high-acidity environment (excess HCl). This ensures the amine remains protonated (as the ammonium salt), deactivating the ring against electrophilic attack until the nitrosyl cation (

    
    ) captures the amine functionality.
    
Reaction Mechanism

The diazotization proceeds via the generation of the nitrosonium ion (


) from sodium nitrite and strong acid.[1][2][3]

DiazotizationMechanism NaNO2 NaNO2 + HCl NO_Ion Nitrosonium Ion (NO+) NaNO2->NO_Ion Dehydration Amine 3,5-Diethoxyaniline (R-NH2) Nitroso N-Nitrosoamine (R-NH-NO) Amine->Nitroso + NO+ / - H+ DiazoOH Diazohydroxide (R-N=N-OH) Nitroso->DiazoOH Tautomerization DiazoSalt Diazonium Salt (R-N2+ Cl-) DiazoOH->DiazoSalt + H+ / - H2O

Figure 1: Mechanistic pathway from nitrosyl generation to diazonium salt formation.[3]

Safety & Hazard Analysis (Critical)

Hazard ClassRisk DescriptionControl Measure
Explosion Dry diazonium salts (especially chlorides/nitrates) are shock-sensitive explosives.NEVER dry the chloride salt. Keep in solution (Protocol A) or convert to stable tetrafluoroborate (Protocol B).
Thermal Runaway Decomposition releases

gas rapidly above 10°C.
Maintain temperature strictly between -5°C and 5°C . Ensure efficient stirring to prevent hot spots.
Toxicity 3,5-Diethoxyaniline is toxic; Sodium nitrite is an oxidizer and toxic.Use full PPE (nitrile gloves, goggles, fume hood).
Chemical Formation of carcinogenic nitrosamines if amine is secondary/tertiary (impurity check).Ensure starting material purity >98%.

Materials & Equipment

Reagents:

  • 3,5-Diethoxyaniline Hydrochloride (MW: 217.69 g/mol )

  • Hydrochloric Acid (37%, conc.)

  • Sodium Nitrite (

    
    , solid or 40% w/v solution)
    
  • Sodium Tetrafluoroborate (

    
    ) - For Protocol B only
    
  • Urea (for quenching excess nitrite)

  • Starch-Iodide Paper (external indicator)[2][4]

Equipment:

  • 3-Neck Round Bottom Flask (jacketed preferred)

  • Mechanical Stirrer (Magnetic stirring is insufficient for slurries)

  • Internal Thermometer (Digital)

  • Dropping Funnel (Pressure-equalizing)

Experimental Protocols

Protocol A: Aqueous Diazotization (In-Situ Use)

Target: Preparation of 0.1 mol solution for immediate coupling.

  • Acidification:

    • In a 250 mL 3-neck flask, charge 21.8 g (0.1 mol) of 3,5-Diethoxyaniline hydrochloride.

    • Add 30 mL of distilled water and 25 mL (approx. 0.3 mol) of concentrated HCl.

    • Note: The hydrochloride salt may not fully dissolve initially. The excess acid helps prevent triazene formation.

  • Cooling:

    • Immerse flask in an ice/salt bath (or cryostat). Cool internal suspension to -5°C to 0°C .

    • Critical: Stir vigorously to create a fine suspension.

  • Nitrosylation:

    • Dissolve 7.0 g (0.102 mol) of

      
       in 15 mL  of water.
      
    • Add the nitrite solution dropwise over 30–45 minutes .

    • Control: Maintain internal temperature

      
      .[2][5] If temp spikes, stop addition.
      
  • Endpoint Validation (The "Self-Validating" Step):

    • After addition, stir for 15 minutes.

    • Dip a glass rod into the mixture and touch it to Starch-Iodide paper .

    • Result: Instant blue/black spot indicates excess

      
       (Reaction Complete).[2]
      
    • Correction: If no color change, add 0.5 g

      
       aliquots until positive.
      
  • Quenching:

    • Add solid Urea (approx. 0.5 g) pinch-by-pinch until the Starch-Iodide test is negative (remains white). This prevents side reactions in the next step.

  • Clarification:

    • The solution should be clear to pale yellow. If turbid (unreacted amine), filter through glass wool (cold).

Protocol B: Isolation of 3,5-Diethoxybenzenediazonium Tetrafluoroborate

Target: Isolation of a stable, weighable salt (Schiemann Precursor).

  • Perform Steps 1–4 from Protocol A.

  • Precipitation:

    • Prepare a solution of 16.5 g (0.15 mol) Sodium Tetrafluoroborate (

      
      ) in 30 mL  water.
      
    • Pour the cold diazonium chloride solution (from Protocol A) into the

      
       solution with vigorous stirring.
      
  • Crystallization:

    • A precipitate will form immediately. Keep the mixture at 0°C for 20 minutes to complete crystallization.

  • Filtration & Washing:

    • Filter the solid using a sintered glass funnel (vacuum).

    • Wash 1: 20 mL cold water (removes Na salts).

    • Wash 2: 20 mL cold Methanol (removes unreacted amine/tars).

    • Wash 3: 20 mL Diethyl Ether (dries the solid).

  • Drying:

    • Air dry on the filter for 10–15 minutes.

    • Storage: Store in a plastic container at -20°C. Protected from light.

Process Workflow Diagram

Workflow Start Start: 3,5-Diethoxyaniline HCl Acidify Suspend in HCl/H2O (Excess Acid) Start->Acidify Cool Cool to 0°C (Ice/Salt Bath) Acidify->Cool AddNitrite Add NaNO2 Solution Dropwise (keep <5°C) Cool->AddNitrite Check Starch-Iodide Test (Blue = Excess HNO2) AddNitrite->Check Check->AddNitrite Negative (No Color) Quench Add Urea (Destroy Excess HNO2) Check->Quench Positive (Blue/Black) Branch Intended Use? Quench->Branch UseInSitu Protocol A: Use Solution Immediately (Sandmeyer/Coupling) Branch->UseInSitu Liquid Phase Isolate Protocol B: Add NaBF4 Solution Branch->Isolate Solid Isolation Filter Filter & Wash (H2O -> MeOH -> Et2O) Isolate->Filter

Figure 2: Operational workflow for diazotization and decision tree for isolation vs. in-situ use.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Tar formation (Dark oil) Low acidity allowed self-coupling; Temp > 5°C.Increase HCl concentration; Ensure temp stays < 5°C during addition.
Evolution of Gas (

)
Decomposition of diazonium salt.Temperature too high. Check thermometer calibration.
Poor Yield of

Salt
High solubility in water.Saturate aqueous layer with

; Use minimum water volume in Step 1.
No Color on Starch Paper Nitrite consumed by side reactions or insufficient addition.Check

quality; Add more nitrite solution.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977.

  • Hanson, P., et al. "The mechanism of diazotisation of aniline." Journal of the Chemical Society, Perkin Transactions 2, 2002.

  • Organic Syntheses , Coll. Vol. 2, p. 295 (1943). "Diazotization of p-Nitroaniline" (Analogous rigorous acid control).

  • Sigma-Aldrich. "Safety Data Sheet: 3,5-Dimethoxyaniline." (Analogous safety data).

Sources

Buchwald-Hartwig amination protocols with 3,5-Diethoxyaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination Protocols for 3,5-Diethoxyaniline HCl

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 3,5-Diethoxyaniline Hydrochloride with aryl halides. While 3,5-diethoxyaniline is an electron-rich nucleophile, its commercial availability as a hydrochloride (HCl) salt introduces specific stoichiometric and solubility challenges often overlooked in standard literature.

Failure to account for the acidic proton of the salt form is the primary cause of stalled reactions in this substrate class. This note provides two validated workflows: a robust BrettPhos-mediated protocol for general discovery and a RuPhos Pd G4 protocol for scale-up and challenging substrates.

Substrate Profile & Critical Analysis

Chemical Nature: 3,5-Diethoxyaniline HCl
  • Electronic Character: The two meta-ethoxy groups exhibit a dual electronic effect. While they are strong

    
    -donors (resonance), they are 
    
    
    
    -acceptors (induction).
  • Basicity (pKa): The pKa of the conjugate acid is approximately 3.8–4.0 (analogous to 3,5-dimethoxyaniline). This is lower than unsubstituted aniline (4.6), meaning the free base is less nucleophilic than typical anilines, but the aromatic ring is highly electron-rich.

  • The "Salt Penalty": The HCl salt effectively quenches one equivalent of base immediately. Standard protocols using 1.2–1.4 equivalents of base will fail because the catalytic cycle is starved of the base required for the deprotonation/reductive elimination step.

Solubility & Free-Basing Strategy

The HCl salt is sparingly soluble in non-polar solvents (Toluene) but soluble in alcohols and water.

  • In situ neutralization is preferred to avoid oxidation of the free aniline during isolation.

  • Recommendation: Use LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu (Sodium tert-butoxide) in excess. LiHMDS is particularly effective as it is soluble in organic solvents, preventing the "crusting" of inorganic salts on the stir bar.

Protocol A: The "Discovery" Method (BrettPhos)

Best for: Rapid screening, aryl chlorides, and primary amine monoarylation.

Rationale: BrettPhos is a bulky, electron-rich biaryl phosphine that promotes oxidative addition of aryl chlorides while preventing the formation of inactive palladium dimers. Its bulk also suppresses bis-arylation, a common side reaction with primary anilines.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Aryl Halide Electrophile1.0 equivAr-Cl, Ar-Br, or Ar-OTf
3,5-Diethoxyaniline HCl Nucleophile1.2 equivExcess accounts for potential oxidation
Pd(OAc)₂ Catalyst Precursor0.02 equiv (2 mol%)Standard Pd(II) source
BrettPhos Ligand0.04 equiv (4 mol%)2:1 L:M ratio is critical
NaOtBu Base2.4 equiv CRITICAL: 1.0 eq to neutralize HCl + 1.4 eq for reaction
Toluene Solvent[0.2 M]Anhydrous, degassed
Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended): In a separate vial, mix Pd(OAc)₂ and BrettPhos in a small amount of toluene and heat at 60°C for 2 minutes to generate the active catalyst species (color change to dark red/brown).

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add:

    • 3,5-Diethoxyaniline HCl (1.2 equiv)

    • NaOtBu (2.4 equiv) — Add this solid first to neutralize the salt.

    • Aryl Halide (1.0 equiv)[1][2]

  • Solvent Addition: Add anhydrous Toluene.

  • Catalyst Addition: Transfer the pre-complexed catalyst solution (or add solid Pd(OAc)₂ and Ligand directly if skipping step 1).

  • Degassing: Sparge with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: The "Precision" Method (RuPhos Pd G4)

Best for: Scale-up, base-sensitive substrates, and high reproducibility.

Rationale: The RuPhos Pd G4 precatalyst (Generation 4 Palladacycle) eliminates the induction period and ensures a precise 1:1 Pd:Ligand ratio. RuPhos is exceptionally good at preventing catalyst poisoning by heterocycles and works well with electron-rich anilines.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Aryl Halide Electrophile1.0 equivWorks well with Ar-Cl
3,5-Diethoxyaniline HCl Nucleophile1.1 equivLower excess needed due to high efficiency
RuPhos Pd G4 Precatalyst0.01–0.02 equivAir-stable solid
LiHMDS (1M in THF) Base2.5 equiv Soluble base ensures rapid neutralization
THF or Dioxane Solvent[0.25 M]Polar solvents help solubilize the salt
Step-by-Step Procedure
  • Charge Solids: In a glovebox or under active Nitrogen flow, add RuPhos Pd G4, Aryl Halide (if solid), and 3,5-Diethoxyaniline HCl to the reaction vessel.

  • Solvent & Base: Add the solvent (THF or Dioxane). Then, dropwise add the LiHMDS solution .

    • Observation: You may see a slight exotherm or precipitate formation (LiCl) as the amine free-bases.

  • Reaction: Seal and heat to 60–80°C . (RuPhos is active at lower temperatures than BrettPhos).

  • Monitoring: Check LCMS after 2 hours. This catalyst system is typically faster.

  • Quench: Add saturated NH₄Cl solution to quench the excess base. Extract with EtOAc.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting the "Salt Neutralization" step which is the prerequisite for the amine to enter the cycle.

BuchwaldHartwig Start Pd(II) Precursor (Pd(OAc)2 or G4) ActiveCat L-Pd(0) Active Species Start->ActiveCat Reduction/Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActiveCat->OxAdd + Ar-X Coordination Amine Coordination OxAdd->Coordination + Free Amine SubstrateSalt 3,5-Diethoxyaniline HCl FreeAmine Free Amine (In Situ) SubstrateSalt->FreeAmine Neutralization (Eq 1) Base Base (NaOtBu/LiHMDS) (>2.0 equiv) Base->FreeAmine Deprotonation Deprotonation (L-Pd-Ar-N(H)R) Coordination->Deprotonation + Base (Eq 2) RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->ActiveCat Regeneration Product N-Aryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the mandatory pre-neutralization of the aniline HCl salt using excess base before the amine can coordinate to the Palladium center.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion (SM remains) Acidic quenching of catalyst.Ensure Base is

equivalents. The HCl consumes 1.0 eq instantly.
Low Yield (Protodehalogenation)

-hydride elimination or incomplete reduction.
Switch to RuPhos Pd G4 . The precatalyst ensures active Pd(0) is formed without relying on the amine for reduction.
Bis-arylation Primary amine is too reactive.Use BrettPhos (steric bulk prevents second addition) or dilute the reaction concentration to [0.1 M].
Dark Black Precipitate Pd black formation (catalyst death).Oxygen leak or insufficient ligand. Ensure strict degassing. Increase Ligand:Pd ratio to 2.5:1.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Sigma-Aldrich. "3,5-Dimethoxyaniline (Analogous Substrate Data)." Product Specification. [3]

Sources

Validation & Comparative

Technical Analysis: UV-Vis Absorption Profiles of 3,5-Diethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3,5-Diethoxyaniline hydrochloride is a specialized aromatic amine salt primarily utilized as a high-purity intermediate in the synthesis of azo dyes, pharmaceuticals, and liquid crystal polymers.[1] Its spectroscopic signature is defined by the interplay between the electron-donating ethoxy groups and the pH-dependent protonation of the amine moiety.

This guide provides a comparative technical analysis of the UV-Vis absorption characteristics of 3,5-Diethoxyaniline hydrochloride. Unlike standard datasheets, we focus on the "Salt Effect" —the critical spectral shift that occurs upon protonation—and compare its performance against structural analogs like 3,5-Dimethoxyaniline and the parent Aniline.

Key Insight: The hydrochloride salt form exhibits a hypsochromic (blue) shift relative to its free base. This spectral shift is a definitive quality control marker, confirming the complete conversion of the amine to its ammonium salt, which is essential for ensuring stability and solubility in aqueous acidic media.

The Chromophore Mechanism: Electronic State Switching

To interpret the spectra correctly, one must understand the electronic transitions at play. The 3,5-diethoxyaniline molecule contains three auxochromes attached to a benzene ring: one amino group (


) and two ethoxy groups (

).
The "On/Off" Switch
  • Free Base State (The "On" State): The lone pair on the nitrogen atom participates in resonance with the benzene ring (

    
    ), working synergistically with the ethoxy groups. This creates a strong bathochromic (red) shift, pushing absorption toward 290 nm.
    
  • Hydrochloride Salt State (The "Off" State): Upon protonation (

    
     addition), the amino group becomes an ammonium ion (
    
    
    
    ). The lone pair is now bound to a proton and cannot participate in resonance. The molecule electronically reverts to resembling 1,3-diethoxybenzene , relying solely on the ethoxy groups for auxochromic effects.

ElectronicSwitch cluster_0 Free Base (pH > 7) cluster_1 Hydrochloride Salt (pH < 4) Base 3,5-Diethoxyaniline (-NH2 active) BaseSpec λmax ≈ 285-290 nm (Strong n→π*) Base->BaseSpec Salt 3,5-Diethoxyaniline HCl (-NH3+ inactive) Base->Salt + HCl (Protonation) Salt->Base + NaOH (Deprotonation) SaltSpec λmax ≈ 270-276 nm (Resembles 1,3-Diethoxybenzene) Salt->SaltSpec

Figure 1: Mechanism of the spectral shift upon protonation. The "Salt Effect" effectively turns off the nitrogen auxochrome.

Comparative Spectral Analysis

The following data compares 3,5-Diethoxyaniline Hydrochloride with its closest alternatives. Note that exact values may vary slightly based on solvent polarity (solvatochromism).

Table 1: Comparative Absorption Maxima ( )[2]
CompoundState

(nm)

(Molar Absorptivity)
Electronic Analog
3,5-Diethoxyaniline HCl Acidic (Salt) 270 - 276 Medium 1,3-Diethoxybenzene
3,5-DiethoxyanilineFree Base285 - 295High3,5-Dimethoxyaniline
3,5-DimethoxyanilineFree Base288 - 292High--
Aniline HClAcidic (Salt)203, 254LowBenzene
AnilineFree Base230, 280Medium--
Analysis of Alternatives
  • vs. 3,5-Dimethoxyaniline:

    • Performance: Nearly identical. The ethoxy group (

      
      ) and methoxy group (
      
      
      
      ) have very similar electronic donating capabilities. The ethoxy derivative is often chosen for solubility reasons (higher lipophilicity) rather than spectral differences.
    • Recommendation: If your protocol works for the dimethoxy analog, it will work for the diethoxy analog with a negligible spectral shift (< 2 nm).

  • vs. Aniline Hydrochloride:

    • Performance: Significant difference. Aniline HCl lacks the auxiliary oxygen donors. Its primary absorption is deep in the UV (203 nm) with a weak band at 254 nm.

    • Impact: 3,5-Diethoxyaniline HCl absorbs at significantly longer wavelengths (270+ nm) due to the ethoxy groups. This makes it easier to detect using standard HPLC UV detectors without interference from simple solvent cutoffs.

Experimental Protocol: Self-Validating Measurement

To obtain an accurate spectrum of the hydrochloride salt, you must prevent in-situ hydrolysis. Dissolving the salt in neutral water or methanol can lead to partial deprotonation, resulting in a "mixed" spectrum.

Reagents
  • Analyte: 3,5-Diethoxyaniline Hydrochloride (>98% purity).

  • Solvent A (Reference): 0.1 M Hydrochloric Acid (HCl) in water or methanol. Crucial for maintaining the salt form.

  • Solvent B (Comparator): 0.1 M NaOH (to force the free base form for comparison).

Step-by-Step Workflow
  • Blank Preparation: Fill two quartz cuvettes with Solvent A. Run a baseline correction (Autozero).

  • Stock Solution: Dissolve 10 mg of the compound in 100 mL of Solvent A.

    • Note: If the compound is the HCl salt, it should dissolve readily. If using the free base, the acid solvent will convert it in situ.

  • Dilution: Dilute the stock 1:10 with Solvent A to achieve a concentration of ~10⁻⁴ M.

    • Target Absorbance: 0.5 - 1.0 AU.

  • Scan: Record spectrum from 200 nm to 400 nm.

  • Validation:

    • Pass: A single, symmetric peak around 270-276 nm.

    • Fail: A shoulder or secondary peak >285 nm indicates partial deprotonation (insufficient acid) or free base contamination.

ProtocolWorkflow Start Start: 3,5-Diethoxyaniline HCl Solvent Dissolve in 0.1 M HCl (Prevents Hydrolysis) Start->Solvent Scan UV-Vis Scan (200-400 nm) Solvent->Scan Decision Check λmax Scan->Decision ResultA λmax = 270-276 nm (Pure Salt Form) Decision->ResultA Blue Shift Observed ResultB λmax > 285 nm (Free Base Contamination) Decision->ResultB Red Shift Observed

Figure 2: Validation workflow to confirm the integrity of the hydrochloride salt.

References

  • NIST Chemistry WebBook. Aniline hydrochloride UV/Visible Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 3,5-Dimethoxyaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • NIST Chemistry WebBook. 1,3-Diethoxybenzene IR/Mass Spectrum (Analog Reference). National Institute of Standards and Technology. Available at: [Link]

Sources

Definitive Guide to Elemental Analysis Standards for 3,5-Diethoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 3,5-Diethoxyaniline Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Purity Paradox

3,5-Diethoxyaniline hydrochloride (CAS: 535972-71-5) is a critical intermediate in the synthesis of resorcinol-derived pharmaceuticals and advanced organic materials.[1] However, its validation presents a unique "Purity Paradox": a sample may show >99% purity by HPLC yet fail Elemental Analysis (EA) standards due to the hygroscopic nature of the hydrochloride salt and non-stoichiometric solvation.

This guide objectively compares the Standard Combustion Analysis (CHN) against Orthogonal Analytical Alternatives (Titration, qNMR, HPLC). We provide the theoretical baselines, acceptable tolerances, and a self-validating protocol to distinguish between synthesis failure and simple hydration.

The "Gold Standard": Theoretical Baselines

Before evaluating alternatives, one must establish the rigid theoretical framework. For 3,5-Diethoxyaniline Hydrochloride (


), the acceptance criteria for publication and GMP release typically require experimental values to fall within ±0.4%  of the theoretical calculation.
Table 1: Theoretical Elemental Composition Standards
ElementAnhydrous Salt (Target)Monohydrate (Common Impurity)Free Base (Reference)
Formula



MW ( g/mol ) 217.69235.71181.23
Carbon (C) 55.17% 50.96%66.27%
Hydrogen (H) 7.41% 7.69%8.34%
Nitrogen (N) 6.43% 5.94%7.73%
Chlorine (Cl) 16.28% 15.04%N/A
Oxygen (O) 14.70% 20.36%17.66%

Critical Insight: A deviation of -4.2% in Carbon (50.96% vs 55.17%) often indicates the sample is a monohydrate, not impure. Researchers frequently discard good product because they compare against the anhydrous standard without accounting for hydration.

Comparative Analysis: EA vs. Orthogonal Alternatives

Elemental Analysis is the only method that confirms the bulk composition (including counter-ions and water), but it lacks specificity. Below is a comparative performance analysis of EA against common alternatives.

Table 2: Performance Comparison of Analytical Methods
FeatureCombustion Analysis (CHN) HPLC (UV/Vis) Potentiometric Titration qNMR (Quantitative)
Primary Target Bulk Purity (C, H, N)Organic ImpuritiesCounter-ion (Cl⁻)Absolute Purity
Sensitivity to Water High (Fails easily)Low (Ignored)LowLow (Separated peak)
Sensitivity to Salt High (Confirms stoichiometry)None (Salt washes off)High (Specific to Cl)Low (Unless counter-ion has H)
Sample Required 2–5 mg<1 mg50–100 mg10–20 mg
Destructive? YesNoYesNo
Verdict Mandatory for Structure Confirmation Best for Organic Purity Best for Salt Stoichiometry Best for Mass Balance

Technical Deep Dive: Why EA Fails & How to Fix It

The primary failure mode for 3,5-Diethoxyaniline HCl in EA is hygroscopicity . The amine hydrochloride moiety eagerly absorbs atmospheric moisture, shifting the %C and %N values downwards while artificially inflating %H.

The Self-Validating Protocol (SVP)

To ensure scientific integrity, do not rely on a single data point. Use this workflow to validate your EA results.

Step 1: Pre-Analysis Drying (Crucial)
  • Protocol: Dry the sample at 45°C under high vacuum (<1 mbar) for 12 hours over

    
     or silica gel.
    
  • Why: Temperatures >60°C may cause sublimation of the HCl (loss of stoichiometry) or oxidation of the aniline ring.

Step 2: The "Oxygen Balance" Check
  • If %C is low but %H is high, calculate the C/N ratio .

  • Theoretical C/N Ratio:

    
    .
    
  • Logic: Water absorption adds weight but no C or N. If your experimental C/N ratio matches 8.58 (±0.2) but absolute values are low, your sample is chemically pure but wet. Do not discard. Recalculate for a hydrate.

Step 3: Orthogonal Confirmation (Titration)
  • Perform Silver Nitrate (

    
    ) titration to determine %Cl.
    
  • If %Cl is 16.3% ± 0.3% , the salt is anhydrous and stoichiometric.

  • If %Cl is ~15.0% , it confirms the monohydrate hypothesis.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating 3,5-Diethoxyaniline HCl, ensuring no false negatives during QC.

ValidationWorkflow Start Synthesis of 3,5-Diethoxyaniline HCl Drying Vacuum Dry 45°C, 12h, P2O5 Start->Drying EA Perform Elemental Analysis (CHN) Drying->EA Check1 Is Result within ±0.4% of Anhydrous? EA->Check1 Pass PASS: High Purity Anhydrous Salt Check1->Pass Yes Check2 Check C/N Ratio Is it ~8.58? Check1->Check2 No HydrateCalc Recalculate for Monohydrate Check2->HydrateCalc Yes Fail FAIL: Impure (Recrystallize) Check2->Fail No (Organic Impurity) Check3 Match Monohydrate? HydrateCalc->Check3 PassHydrate PASS: Pure Monohydrate (Adjust Storage) Check3->PassHydrate Yes Check3->Fail No

Figure 1: Decision tree for interpreting Elemental Analysis data, distinguishing between solvation and contamination.

References

  • National Institutes of Health (NIH) . Guidelines for Elemental Analysis in Scientific Publications. Retrieved from

  • BLD Pharm . Product Specifications: 3,5-Diethoxyaniline hydrochloride (CAS 535972-71-5).[1][2][3][4] Retrieved from

  • Capot Chemical . Technical Data Sheet: 3,5-Diethoxyaniline (CAS 77412-70-5).[5][6][7] Retrieved from

  • AZoNano . The Problems Associated With Elemental Analysis of Salts. Retrieved from

Sources

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